molecular formula C7H7N3O B12533451 4,6-Benzoxazolediamine CAS No. 705927-45-3

4,6-Benzoxazolediamine

Cat. No.: B12533451
CAS No.: 705927-45-3
M. Wt: 149.15 g/mol
InChI Key: GQRKKORWAOWESW-UHFFFAOYSA-N
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Description

4,6-Benzoxazolediamine is a heterocyclic aromatic compound comprising a benzene ring fused to an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The amino (-NH₂) groups are substituted at the 4 and 6 positions of the benzoxazole scaffold, yielding the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

CAS No.

705927-45-3

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,3-benzoxazole-4,6-diamine

InChI

InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,8-9H2

InChI Key

GQRKKORWAOWESW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Benzoxazolediamine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with o-aminophenol in the presence of S-methylisothioamide hydroiodides on silica gel under microwave irradiation . This method offers high yields, short reaction times, and easy work-up compared to conventional reflux conditions.

Industrial Production Methods: In industrial settings, the synthesis of 4,6-Benzoxazolediamine often involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,6-Benzoxazolediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazoles, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including 4,6-benzoxazolediamine, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria as well as fungi. For instance, a study highlighted the antibacterial activity of synthesized benzoxazole compounds against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .

Anti-inflammatory Properties

Several studies have focused on the anti-inflammatory effects of benzoxazole derivatives. In particular, compounds similar to 4,6-benzoxazolediamine have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. These findings suggest a potential application in treating inflammatory diseases .

Anticancer Potential

Benzoxazole derivatives are also being investigated for their anticancer properties. Research has indicated that certain benzoxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of key signaling pathways associated with tumor growth .

Polymer Development

4,6-Benzoxazolediamine serves as a valuable building block in the synthesis of high-performance polymers. Its incorporation into polybenzoxazole structures enhances thermal stability and mechanical strength, making it suitable for applications in aerospace and electronics .

Coatings and Dyes

Due to its chemical stability and ability to form strong bonds with various substrates, 4,6-benzoxazolediamine is utilized in developing specialty coatings and dyes. These materials can offer enhanced durability and resistance to environmental degradation .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Investigation of benzoxazole derivativesShowed potent antibacterial effects against E. coli at low concentrations
Anti-inflammatory Effects Evaluation of cytokine inhibitionCompounds demonstrated significant suppression of IL-1β and IL-6 mRNA expression
Cancer Cell Proliferation Assessment of anticancer activityCertain derivatives inhibited proliferation in A549 lung adenocarcinoma cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzisoxazole Derivatives

Benzisoxazole (C₇H₅NO), a benzene-fused isoxazole ring, shares a similar heterocyclic framework but lacks amino substituents. Substituted benzisoxazoles exhibit diverse bioactivities, including anti-inflammatory, neuroleptic, and antibacterial properties . For example, 1,2-benzisoxazole derivatives are widely used in antipsychotic drugs (e.g., risperidone).

Benzothiazole Diamines

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (C₇H₁₀N₃S, MW 168.24 g/mol) replaces the oxazole oxygen with sulfur, forming a thiazole ring. Sulfur’s polarizability and larger atomic radius can alter electronic properties and metabolic stability compared to 4,6-Benzoxazolediamine.

Pyrimidinedione Derivatives

lists 4,6-Benzoxazolediamine as a synonym for a pyrimidinedione derivative, but this likely reflects a nomenclature conflict. Pyrimidinediones (six-membered rings with two nitrogens and two ketones) differ structurally from benzoxazoles. For instance, 5-nitroso-4,6(1H,5H)-pyrimidinedione (CAS 69228-34-8) is a nitroso-substituted analog with distinct reactivity .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Heteroatoms Substituent Positions Key Properties/Applications
4,6-Benzoxazolediamine C₇H₇N₃O 149.15 O, N 4,6 Potential drug scaffold, H-bond donor
Benzisoxazole C₇H₅NO 119.12 O, N - Precursor for antipsychotics
2,6-Diaminobenzothiazole C₇H₁₀N₃S 168.24 S, N 2,6 Dopaminergic activity
5-Nitroso-pyrimidinedione C₄H₃N₃O₃ 141.09 N, O 4,5,6 Reactive nitroso group

Thermal and Catalytic Behavior

While direct thermal data for 4,6-Benzoxazolediamine are unavailable, highlights DSC studies on benzylide-related compounds. For example, compound 4 (unrelated structurally) exhibits a melting transition at 120°C (heating cycle) and crystallization at 95°C (cooling cycle). Such data underscore the importance of thermal stability in heterocycles for industrial applications .

Biological Activity

4,6-Benzoxazolediamine is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

4,6-Benzoxazolediamine is characterized by its benzoxazole core, which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of appropriate anilines with ortho-dicarboxylic acids or their derivatives under controlled conditions to yield the desired benzoxazole derivatives. For instance, studies have shown that modifications in the substitution pattern on the benzoxazole ring can significantly influence biological activity .

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of 4,6-benzoxazolediamine and its derivatives:

  • Bacterial Activity : The compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentration (MIC) values that were comparable to standard antibiotics like ofloxacin. Specific derivatives showed MIC values as low as 5.65 µM against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : In addition to bacterial activity, 4,6-benzoxazolediamine has demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungal strains also indicated significant inhibitory effects .

Anticancer Activity

The anticancer potential of 4,6-benzoxazolediamine has been investigated in various cancer cell lines:

  • Cell Line Studies : The compound has shown promising results against human colorectal carcinoma (HCT116) with IC50 values around 24.5 µM, which is competitive with established chemotherapeutic agents like 5-fluorouracil (IC50 = 29.2 µM) .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the benzoxazole ring has been linked to enhanced anticancer activity. Compounds with methoxy substitutions exhibited improved efficacy compared to their unsubstituted counterparts .

Enzyme Inhibition

4,6-Benzoxazolediamine and its derivatives have been evaluated for their ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : In vitro studies have shown that certain derivatives possess potent inhibitory effects on AChE and BuChE, with IC50 values ranging from 5.80 µM to 42.60 µM. Notably, some analogues were found to be more effective than the standard drug Donepezil .

Case Studies and Research Findings

  • Inhibition of AChE and BuChE :
    • Analogue compounds demonstrated varying degrees of inhibition based on their structural modifications.
    • For instance, compounds with nitro groups at specific positions showed enhanced inhibitory activity compared to those with chloro substitutions .
  • Antimicrobial Efficacy :
    • A series of synthesized benzoxazole derivatives were tested against multiple microbial strains, revealing significant activity across different species.
    • Compounds with specific functional groups consistently outperformed controls in both antibacterial and antifungal assays .
  • Anticancer Activity Evaluation :
    • The anticancer properties were assessed using the Sulforhodamine B assay across various cell lines.
    • Results indicated that modifications leading to increased hydrophobicity contributed positively to anticancer activity .

Data Summary Table

Activity TypeCompound/AnalogueTarget Organism/Cell LineIC50/MIC Value
AntibacterialBenzoxazole DerivativeStaphylococcus aureus5.65 µM
AntifungalBenzoxazole DerivativeCandida albicans2.73 µM
AnticancerCompound 6HCT116 Cancer Cell Line24.5 µM
AChE InhibitionAnalogue 15-5.80 µM
BuChE InhibitionAnalogue 2-7.20 µM

Q & A

Q. How can SAR studies inform the development of 4,6-benzoxazolediamine-based anticancer agents?

  • Methodology : Comparative IC50 profiling identifies substituents (e.g., halogen atoms at position 6) that enhance DNA intercalation. In silico docking models (e.g., AutoDock Vina) predict binding affinity to topoisomerase II, validated by in vitro cytotoxicity assays .

Notes

  • Methodologies emphasize reproducibility and mechanistic insights.
  • Contradictions in biological data are addressed via SAR and meta-analysis .

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